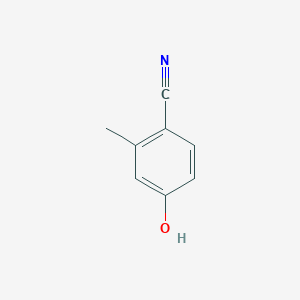

4-Hydroxy-2-methylbenzonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-4-8(10)3-2-7(6)5-9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQUZYVEQUGPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30309018 | |

| Record name | 4-hydroxy-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30309018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14143-26-1 | |

| Record name | 4-Hydroxy-2-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14143-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 210797 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014143261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14143-26-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxy-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30309018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxy 2 Methylbenzonitrile and Its Analogs

Directed Synthesis Approaches

The logical construction of 4-Hydroxy-2-methylbenzonitrile often involves a stepwise approach where the substituents (hydroxyl, methyl, and nitrile groups) are introduced onto the benzene (B151609) ring in a controlled manner. The starting material and the sequence of reactions are critical for achieving the desired 4-hydroxy-2-methyl substitution pattern. A common precursor for this family of compounds is p-cresol (B1678582) (4-methylphenol). wikipedia.org

Regioselective Functionalization of the Benzene Ring

Controlling the position of incoming functional groups on the benzene ring is a central challenge in aromatic chemistry. For phenols and their derivatives, the existing substituents strongly direct the position of subsequent reactions.

Electrophilic Substitution : The hydroxyl group of a phenol (B47542) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.org In the case of p-cresol, the para position is blocked by the methyl group, thus electrophilic substitution is directed to the ortho positions (relative to the hydroxyl group).

Directed C-H Functionalization : Modern synthetic methods allow for the direct functionalization of C-H bonds, offering high regioselectivity. acs.org While ortho-C-H activation is well-established, meta-selective functionalization of phenols has been achieved using nitrile-based directing groups that coordinate with a metal catalyst, guiding it to the desired position. acs.orgacs.orgnih.gov This strategy is particularly useful for synthesizing analogs with substitution patterns not easily accessible through classical electrophilic substitution. For instance, a palladium-catalyzed regioselective C-H bond allylic alkylation has been reported for the ortho position of electron-rich phenols. nih.gov

Introduction of the Nitrile Moiety

Several methods exist for introducing a nitrile (-CN) group onto an aromatic ring. The choice of method often depends on the available starting materials and the other functional groups present in the molecule.

From Aldehydes : A common route involves the conversion of a formyl group (-CHO) to a nitrile. A two-step process can be used where a benzaldehyde (B42025) is first converted to a benzaldoxime, which is then dehydrated to form the benzonitrile (B105546). rsc.org A more direct, one-pot method transforms an aldehyde into a nitrile using reagents like hydroxylamine-O-sulfonic acid (HOSA). researchgate.net

From Halides and Pseudohalides : Palladium-catalyzed cyanation reactions are effective for converting aryl halides and pseudohalides (like triflates or nonaflates) into aryl nitriles under mild conditions. thieme-connect.de Aryl nonaflates and pentafluorobenzenesulfonates have been identified as particularly effective substrates for these reactions. thieme-connect.de

Electrophilic Cyanation : Direct cyanation of electron-rich aromatic rings like phenols can be achieved using an electrophilic cyanating agent. researchgate.netchemrxiv.org The reaction mechanism for the regioselective electrophilic cyanation of substituted phenols has been studied, noting that steric hindrance can play a key role in determining the site of cyanation. researchgate.netchemrxiv.org

A summary of common cyanation methods is presented in Table 1.

| Method | Starting Material | Key Reagents | Notes |

| Aldehyde Conversion | Benzaldehyde derivative | Hydroxylamine-O-sulfonic acid (HOSA) | A non-classical, direct conversion. researchgate.net |

| Palladium-Catalyzed Cyanation | Aryl halide or pseudohalide | Pd catalyst, Cyanide source (e.g., K₄[Fe(CN)₆]) | Effective for a wide range of substrates under mild conditions. thieme-connect.de |

| Electrophilic Cyanation | Phenol derivative | Electrophilic cyanating agent | Direct introduction of the nitrile group onto the activated ring. researchgate.net |

Hydroxyl Group Introduction and Modification Strategies

The synthesis of phenolic compounds can be accomplished either by starting with a phenol derivative or by introducing the hydroxyl group at a later stage.

Sandmeyer Hydroxylation : This classical reaction converts an aryl amine into a phenol. The amine is first diazotized, and the resulting diazonium salt is then hydrolyzed to the phenol. This method was part of an early synthetic route to 3-ethyl-4-hydroxy-5-methylbenzonitrile, an analog of the target compound. researchgate.net

Hydrolysis of Sulfonates : The original commercial route to phenol involved the hydrolysis of benzenesulfonic acid with a strong base, followed by acidification. wikipedia.org

Direct Hydroxylation : A direct method for synthesizing this compound involves the hydroxylation of an aryl sulfonium (B1226848) salt under mild conditions. mdpi.com This reaction, using specific hydroxylating agents, provided the target compound in moderate yields. mdpi.com

| Product | Starting Material | Hydroxylating Agent | Yield | Reference |

| This compound | Aryl Sulfonium Salt | 2a | 49% | mdpi.com |

| This compound | Aryl Sulfonium Salt | 2g | 59% | mdpi.com |

Multicomponent Reactions and Green Chemistry Considerations in Benzonitrile Synthesis

Modern synthetic chemistry emphasizes sustainability and efficiency, leading to the development of green chemistry approaches and multicomponent reactions (MCRs). frontiersin.org MCRs, where three or more reactants combine in a single step to form a product containing parts of all reactants, are highly atom-economical and reduce waste by minimizing intermediate purification steps. frontiersin.orgpreprints.org Notable MCRs include the Strecker, Ugi, Passerini, and Biginelli reactions. frontiersin.orgnih.gov

Green chemistry principles focus on reducing hazards, minimizing waste, using renewable feedstocks, employing safer solvents like water, and improving energy efficiency. encyclopedia.pubacs.orgimist.ma Techniques such as microwave irradiation, ultrasonication, and solvent-free reactions are key to this approach. encyclopedia.pubacs.org

In the context of benzonitrile synthesis, these principles have been successfully applied.

Ionic Liquids in Synthesis : A green route for synthesizing benzonitrile from benzaldehyde utilizes an ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent. rsc.orgrsc.org This method avoids metal salt catalysts and the release of inorganic acids. The ionic liquid can be easily recovered and recycled, and the process is applicable to a variety of aromatic nitriles with excellent yields. rsc.orgrsc.org

Heterogeneous Catalysis : Fe₃O₄-CTAB nanoparticles have been used as a competent heterogeneous catalyst for the one-pot synthesis of benzonitrile from benzaldehyde and hydroxylamine (B1172632) hydrochloride, achieving a 97.0% yield. rsc.org

These approaches simplify the synthesis process, reduce environmental impact, and align with the goals of sustainable chemical manufacturing. acs.orgimist.ma

Derivatization Strategies for this compound

Derivatization of the this compound core is crucial for creating analogs with diverse properties. Reactions can target the hydroxyl group, the nitrile group, or the aromatic C-H bonds.

Reactions at the Hydroxyl Group : The phenolic -OH group can undergo etherification or esterification to produce a wide range of derivatives.

Reactions of the Nitrile Group : The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine (benzylamine). It can also participate in cycloaddition reactions, for example with sodium azide (B81097) to form tetrazoles. researchgate.net

Reactions on the Aromatic Ring : Further functionalization of the aromatic ring can be achieved through cross-coupling reactions. For instance, a bromo-substituted methylbenzonitrile can undergo a Suzuki coupling reaction to introduce new aryl or alkyl groups. nih.gov

Synthesis of Substituted this compound Analogues

The synthesis of structurally related analogs often employs similar strategies, tailored to introduce different substituents on the aromatic ring.

Triazole-pyrimidine-methylbenzonitrile Derivatives : A series of these complex analogs were synthesized as potential adenosine (B11128) receptor antagonists. nih.gov The synthesis started from 3-bromo-2-methylphenylacetonitrile, which was converted to a boronic acid pinacol (B44631) ester. This intermediate then underwent a Suzuki coupling with 4,6-dichloro-2-pyrimidinamine, followed by several other steps including Sonogashira coupling and azide-alkyne cycloaddition to build the final complex structures. nih.gov

3-Bromo-4-methylbenzonitrile : This analog can be prepared from p-tolunitrile, serving as a versatile intermediate for further functionalization via cross-coupling reactions. acs.org

Reaction Mechanisms of Derivatization

The chemical structure of this compound, featuring a hydroxyl group, a nitrile group, and an activated aromatic ring, allows for a variety of derivatization reactions. These reactions enable its use as a building block for more complex molecules. The primary mechanisms of derivatization involve reactions at these functional groups.

The hydroxyl group is a common site for modification. It can be oxidized to form a ketone or aldehyde, though this is less common for a phenolic hydroxyl. More frequently, it participates in nucleophilic substitution or etherification reactions. For instance, in the synthesis of analogs, the hydroxyl group is reacted with alkyl halides, such as allyl bromide, in the presence of a base like potassium carbonate to form ethers. This O-alkylation is a key step in building more complex molecular scaffolds.

The nitrile group (-C≡N) is also a versatile functional handle. It can be reduced to a primary amine (-CH₂NH₂) using reducing agents. This transformation is valuable for introducing an amino group, which can then undergo a wide range of subsequent reactions. For example, the intermediate 4-hydroxy-3-methoxybenzonitrile (B1293924) can be reduced to vanillylamine, a precursor for capsaicin (B1668287) analogs. lidsen.com

The aromatic ring itself, activated by the electron-donating hydroxyl and methyl groups, is susceptible to electrophilic aromatic substitution. For example, bromination of the analog 2-methyl-4-hydroxy-benzaldehyde occurs readily at the position ortho to the hydroxyl group. acs.org Similarly, the fluorine atom on an analog like 3-Fluoro-6-hydroxy-2-methylbenzonitrile can be substituted with other functional groups under appropriate conditions.

These fundamental reaction types are often combined in multi-step syntheses to produce complex target molecules. An overview of common derivatization reactions for this compound and its analogs is presented below.

Table 1: Common Derivatization Reactions and Mechanisms

| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group |

|---|---|---|---|

| Hydroxyl (-OH) | O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Ether (-OR) |

| Nitrile (-CN) | Reduction | Reducing Agents (e.g., LiAlH₄, H₂/Catalyst) | Primary Amine (-CH₂NH₂) |

| Aromatic Ring | Electrophilic Substitution | Electrophile (e.g., Br₂) | Substituted Aromatic Ring |

Industrial Scale-Up Considerations and Process Optimization

Transitioning the synthesis of this compound and its analogs from laboratory-scale to industrial production involves overcoming numerous challenges related to safety, efficiency, cost, and environmental impact. researchgate.net Process optimization focuses on developing scalable, robust, and green synthetic routes. frontiersin.orgnih.gov

A key case study involves the development of a second-generation process for 3-ethyl-4-hydroxy-5-methylbenzonitrile, a crucial intermediate for the S1P1 receptor modulator Cenerimod. researchgate.net The initial multi-kilogram scale synthesis involved a classical sequence of para-bromination, cyanation, and Sandmeyer hydroxylation. researchgate.net However, this route presented significant drawbacks for industrial production. researchgate.net

Key Challenges in Initial Industrial Synthesis:

Safety: The use of cyanide in the cyanation step is hazardous and requires stringent safety protocols. researchgate.net

Undesirable Solvents: The process utilized solvents like dimethylformamide (DMF), which are facing increasing regulatory scrutiny. researchgate.net

To address these issues, a new, non-classical approach was developed, focusing on a different sequence of reactions: Sandmeyer hydroxylation, Duff formylation, and a novel nitrile formation using hydroxylamine-O-sulfonic acid (HOSA). researchgate.net This optimization effort highlights several core principles of modern process chemistry.

Data sourced from a study on the synthesis of 3-ethyl-4-hydroxy-5-methylbenzonitrile. researchgate.net

Process optimization also extends to the choice of technology. For many modern reactions, transitioning from batch processing to continuous flow manufacturing can improve safety, reproducibility, and scalability. researchgate.netacs.org Continuous flow reactors, for example, can handle hazardous reagents or unstable intermediates more safely by minimizing the amount present at any given time and offering superior control over reaction parameters like temperature and mixing. acs.org This is particularly relevant for potentially hazardous steps like nitrations or reactions that evolve gas. acs.orgacs.org

Furthermore, optimizing for "green chemistry" principles is a major consideration in industrial scale-up. This involves minimizing waste (improving E-factor and PMI), using less hazardous and recyclable materials, and reducing the number of synthetic steps. frontiersin.orgnih.govresearchgate.net The development of metal-free catalytic systems and simplifying workup procedures are also critical aspects of creating a truly efficient and sustainable industrial process. frontiersin.orgacs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Hydroxy 2 Methylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be determined.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons within the 4-Hydroxy-2-methylbenzonitrile molecule. The aromatic region of the spectrum is of particular interest, displaying signals for the three protons on the benzene (B151609) ring. The methyl group protons and the hydroxyl proton also give rise to characteristic signals.

The expected signals in the ¹H NMR spectrum of this compound are:

A singlet for the methyl (CH₃) group protons.

A singlet for the hydroxyl (OH) proton, which can sometimes be broad.

Three signals in the aromatic region corresponding to the protons on the benzene ring. Their splitting patterns (doublet, doublet of doublets, or singlet-like) depend on their coupling with adjacent protons.

| Proton | Chemical Shift (δ) ppm (Typical Range) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ | ~2.49 | Singlet | 3H |

| Ar-H | ~6.83 | Singlet | 1H |

| Ar-H | ~7.91 | Singlet | 1H |

| -OH | ~9.95 (can be broad and variable) | Singlet | 1H |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. This includes the carbons of the benzene ring, the methyl group, and the nitrile group.

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts of these signals are indicative of their chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

| Carbon | Chemical Shift (δ) ppm (Typical Range) |

|---|---|

| -CH₃ | ~19.1 |

| Aromatic C (quaternary) | ~107.4 |

| Aromatic CH | ~119.1 |

| Aromatic C (quaternary) | ~128.0 |

| Aromatic CH | ~137.1 |

| Aromatic C (quaternary) | ~142.3 |

| Aromatic C-OH (quaternary) | ~159.2 |

| -CN (nitrile) | Not always observed, typically > 117 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Structural Confirmation

While 1D NMR provides essential data, 2D NMR techniques are invaluable for confirming the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In this compound, COSY would show correlations between the adjacent aromatic protons, confirming their positions relative to one another.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlations). columbia.edu For example, it would show a cross-peak between the methyl protons and the methyl carbon, and between each aromatic proton and its corresponding aromatic carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for piecing together the entire molecular structure by showing correlations between protons and carbons over multiple bonds (typically two or three bonds). columbia.edu For instance, the methyl protons would show a correlation to the aromatic carbon they are attached to (C2) and the adjacent aromatic carbons (C1 and C3). The aromatic protons would show correlations to nearby quaternary carbons, including the nitrile carbon and the carbon bearing the hydroxyl group, which helps to definitively place the substituents on the benzene ring. columbia.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, providing a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to the characteristic vibrations of the functional groups present. For this compound, key functional groups include the hydroxyl (-OH) group, the nitrile (-C≡N) group, the methyl (-CH₃) group, and the aromatic ring.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3600-3200 (broad) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (methyl) | Stretching | 2980-2850 |

| C≡N (nitrile) | Stretching | 2240-2220 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-O (hydroxyl) | Stretching | 1260-1000 |

| C-H (aromatic) | Out-of-plane bending | 900-675 |

The presence of a broad absorption band in the 3600-3200 cm⁻¹ region is a strong indicator of the hydroxyl group. A sharp, intense peak around 2230 cm⁻¹ confirms the presence of the nitrile group. The various C-H and C=C stretching and bending vibrations further characterize the substituted benzene ring.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. ijtsrd.com It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups like the hydroxyl group, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations, such as the C≡N and C=C bonds in the aromatic ring. The nitrile stretch, for example, typically gives a strong and sharp signal in the Raman spectrum. Computational studies are often used in conjunction with experimental Raman spectra to assign the observed vibrational modes accurately. ijtsrd.comjchps.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring its mass with high accuracy. For this compound, with the molecular formula C₈H₇NO, the exact mass is calculated to be 133.052763847 Da. nih.gov HRMS analysis confirms this molecular weight, which is essential for distinguishing it from other compounds with the same nominal mass. This technique is frequently employed in the characterization of novel synthesized compounds and their derivatives. acs.orgnih.gov

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇NO |

| Exact Mass | 133.052763847 Da |

This table presents the exact mass of this compound as determined by High-Resolution Mass Spectrometry.

Electron ionization mass spectrometry (EI-MS) provides valuable information about the structure of a molecule through its fragmentation pattern. While a detailed fragmentation pattern for this compound is not extensively documented in the provided search results, general principles of mass spectral fragmentation can be applied. libretexts.orgresearchgate.netyoutube.com For aromatic nitriles, the molecular ion peak is typically prominent. libretexts.org Fragmentation of substituted benzonitriles often involves the loss of small, stable molecules or radicals. In the case of this compound, potential fragmentation pathways could include the loss of a hydrogen radical (H•), a methyl radical (CH₃•), or a carbonyl group (CO) following rearrangement. The analysis of these fragments helps to confirm the presence and connectivity of the hydroxyl, methyl, and nitrile functional groups on the benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. libretexts.org The absorption spectrum is characteristic of the molecule's electronic structure, particularly the presence of chromophores, which are the parts of the molecule that absorb light. vscht.cz

For this compound, the benzene ring, nitrile group, and hydroxyl group constitute the chromophore. The electronic transitions observed are typically π → π* and n → π* transitions. libretexts.org The benzene ring itself exhibits characteristic absorptions in the UV region. The presence of substituents like the hydroxyl and methyl groups can cause a shift in the absorption maxima (λ_max) to longer wavelengths (bathochromic shift) and an increase in absorption intensity (hyperchromic effect). vscht.cz The specific λ_max values for this compound would depend on the solvent used due to solute-solvent interactions. sciencepublishinggroup.com

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Aromatic Ring, Nitrile | UV Region (200-400 nm) |

| n → π* | Hydroxyl, Nitrile | UV Region (200-400 nm) |

This table outlines the types of electronic transitions that are anticipated for this compound in UV-Vis spectroscopy.

X-ray Diffraction Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| a (Å) | 13.0140 |

| b (Å) | 6.9530 |

| c (Å) | 14.952 |

| α (°) | 90 |

| β (°) | 95.305 |

| γ (°) | 90 |

This interactive table summarizes the single-crystal X-ray diffraction data for this compound, as reported in the Crystallography Open Database. nih.gov

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. protoxrd.com It provides a characteristic diffraction pattern for a specific crystalline phase. While a specific PXRD pattern for this compound was not found in the search results, this technique would be valuable for confirming the phase purity of a synthesized batch of the compound. researchgate.netresearchgate.net The diffraction pattern obtained from PXRD can be compared to a reference pattern calculated from single-crystal X-ray diffraction data to identify the crystalline phase and assess its purity.

Computational Chemistry and Theoretical Investigations of 4 Hydroxy 2 Methylbenzonitrile

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4-Hydroxy-2-methylbenzonitrile at the molecular level. Methodologies such as Density Functional Theory (DFT) and ab initio methods are pivotal in these investigations, offering a balance between accuracy and computational cost.

The initial step in the computational study of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For this compound, this is typically achieved using DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). These calculations determine the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

While direct conformational analysis studies on this compound are not extensively documented in the literature, studies on similar benzonitrile (B105546) derivatives, such as 2-fluoro-6-methoxybenzonitrile, reveal the existence of different conformers based on the orientation of functional groups relative to the benzene (B151609) ring. For this compound, the primary conformational variability would arise from the rotation of the hydroxyl group. Theoretical calculations would identify the most stable conformer, which is crucial for accurately predicting other molecular properties. The planarity of the benzene ring is generally maintained, with minor deviations due to the substituents.

Table 1: Representative Optimized Geometrical Parameters for Benzonitrile Derivatives (Calculated)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (ring) | 1.38 - 1.40 | - |

| C-H | ~1.08 | - |

| C-CN | ~1.45 | - |

| C≡N | ~1.16 | - |

| C-O | ~1.36 | - |

| O-H | ~0.96 | - |

| C-C-C (ring) | - | 118 - 121 |

| C-C-H | - | ~120 |

| C-C-CN | - | ~120 |

| C-C-O | - | ~120 |

Note: The data in this table are representative values based on computational studies of similar benzonitrile compounds and serve as an estimation for this compound.

The electronic structure of this compound, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding its reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For benzonitrile derivatives, the HOMO is typically localized over the benzene ring and the electron-donating groups, while the LUMO is often distributed over the electron-withdrawing nitrile group and the aromatic ring. In this compound, the hydroxyl and methyl groups act as electron-donating groups, influencing the energy and distribution of the HOMO. The nitrile group, being a strong electron-withdrawing group, significantly affects the LUMO. Computational studies on related molecules suggest that the HOMO-LUMO gap for this compound would be in a range that indicates a stable yet reactive molecule, capable of participating in various chemical reactions.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Benzonitrile Derivatives (Calculated)

| Parameter | Energy (eV) |

| HOMO | -6.0 to -7.0 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: These values are estimations based on theoretical calculations of analogous benzonitrile compounds.

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning the experimental infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical method, allowing for a more accurate comparison with experimental data.

The vibrational modes of this compound can be assigned to specific stretching, bending, and torsional motions of its functional groups and the benzene ring. Key vibrational modes include the C≡N stretching of the nitrile group (typically around 2230 cm⁻¹), the O-H stretching of the hydroxyl group (around 3600 cm⁻¹), C-H stretching of the methyl group and the aromatic ring, and various ring deformation modes. The calculated spectra aid in the precise assignment of each band in the experimental spectra, providing a comprehensive understanding of the molecule's vibrational properties.

Computational chemistry also allows for the prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption wavelengths. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C) of this compound. These theoretical predictions, when compared with experimental data, can confirm the molecular structure and provide detailed information about the electronic environment of each nucleus.

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions and the corresponding UV-Vis absorption spectra. This analysis helps in understanding the electronic excitations within the molecule, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. For this compound, the predicted UV-Vis spectrum would likely show absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic system.

Vibrational Frequency Calculations and Spectral Assignment

Intermolecular Interactions and Hydrogen Bonding Analysis

The presence of a hydroxyl group and a nitrile group in this compound makes it capable of forming intermolecular hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the oxygen of the hydroxyl group and the nitrogen of the nitrile group can act as hydrogen bond acceptors. Computational methods are used to analyze the strength and geometry of these interactions in the solid state or in solution.

Analysis of the crystal structure of related compounds and theoretical modeling can reveal the nature of hydrogen bonding networks. These interactions play a crucial role in determining the macroscopic properties of the compound, such as its melting point, boiling point, and solubility. PubChem data indicates that this compound has one hydrogen bond donor and two hydrogen bond acceptors.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP surface of this compound can be calculated using DFT. The map displays regions of negative electrostatic potential (typically colored in shades of red) and positive electrostatic potential (colored in shades of blue).

For this compound, the region around the electronegative oxygen and nitrogen atoms will exhibit a negative potential, indicating their susceptibility to electrophilic attack. Conversely, the region around the hydrogen atom of the hydroxyl group will show a positive potential, making it a likely site for nucleophilic attack. The MEP analysis thus provides a visual representation of the molecule's reactivity, guiding the understanding of its chemical behavior in various reactions.

Thermochemical Properties and Stability

The thermal stability of chemical compounds is a critical aspect of chemical risk assessment. Software like CHETAH (Chemical Thermodynamic and Energy Release Program) is often employed for the theoretical computation of chemical risk by estimating the maximum heat of decomposition (ΔHdec, max). This calculation assumes decomposition into the most stable products, such as CO2, H2O, N2, CH4, C, H2, and O2, to maximize the predicted energy release. However, it has been observed that for some classes of compounds, CHETAH may overpredict the decomposition enthalpy. core.ac.uk

For instance, a study on various nitriles showed that while some were thermally stable, others decomposed, and there were discrepancies between CHETAH predictions and experimental results from Differential Scanning Calorimetry (DSC). core.ac.uk In the case of a related compound, 4-fluoro-2-methylbenzonitrile (B118529), the presence of the methyl group was found to enhance the thermal stability of a derived emitter, with a high initial decomposition temperature of 447 °C. ossila.com Another related molecule, 4-bromo-2-methylbenzonitrile (B1267194), was shown to be thermally stable up to 125.59 °C based on thermogravimetric and differential thermal analysis (TG/DTA). preprints.org

High-level quantum chemical methods such as G3MP2 and G4 are also utilized to calculate gas-phase enthalpies of formation, which are fundamental thermochemical properties. researchgate.net These computational methods have been applied to various substituted benzonitriles and related aromatic compounds to ensure consistency between experimental and theoretical results. researchgate.net

Below is a table of relevant thermochemical data for this compound and a related compound.

| Property | This compound | 4-Bromo-2-methylbenzonitrile |

| Molecular Formula | C8H7NO | C8H6BrN |

| Molecular Weight | 133.15 g/mol nih.gov | 196.05 g/mol |

| Thermal Stability | Data not available | Stable up to 125.59 ºC preprints.org |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. The NLO response of a material is related to its molecular structure and electronic properties. Computational quantum chemical methods are valuable tools for predicting and understanding the NLO properties of molecules.

The NLO properties of organic molecules are often described by their first hyperpolarizability (β). mdpi.com Materials with large β values and a non-centrosymmetric crystal structure are desirable for second-harmonic generation (SHG), a key NLO phenomenon. preprints.orgmdpi.com Computational approaches, such as those based on Density Functional Theory (DFT), are frequently used to calculate molecular hyperpolarizability inexpensively. researchgate.netijtsrd.com

For benzonitrile derivatives, the presence of electron-donating and electron-accepting groups can enhance NLO properties through a "push-pull" mechanism, which facilitates intramolecular charge transfer (ICT). frontiersin.org In this compound, the hydroxyl (-OH) group acts as an electron donor and the nitrile (-CN) group as an electron acceptor.

While specific computational results for the hyperpolarizability of this compound were not found in the search results, studies on similar molecules provide insight. For example, research on 4-bromo-2-methylbenzonitrile confirmed its SHG nature using the Kurtz-Perry powder technique. preprints.org Theoretical studies on other benzonitrile derivatives, such as 2-chloro-6-methylbenzonitrile (B1583042) and 4-methoxybenzonitrile, have also been conducted to investigate their NLO properties. jchps.com These studies often involve optimizing the molecular geometry and calculating the vibrational frequencies and hyperpolarizability at different levels of theory, such as B3LYP. researchgate.netijtsrd.comjchps.com

The table below summarizes key concepts and findings related to the NLO properties of benzonitrile derivatives.

| Parameter | Description | Relevance to this compound |

| First Hyperpolarizability (β) | A measure of the second-order NLO response at the molecular level. mdpi.com | The push-pull system (OH donor, CN acceptor) suggests a potentially significant β value. |

| Second-Harmonic Generation (SHG) | An NLO process where two photons are converted into one photon with double the frequency. preprints.org | Requires a non-centrosymmetric crystal structure. The crystal structure of this compound would determine its SHG efficiency. |

| Computational Method | Density Functional Theory (DFT) is commonly used to calculate NLO properties. researchgate.netijtsrd.com | DFT calculations could predict the hyperpolarizability and other NLO parameters of the molecule. |

| Push-Pull System | The presence of electron-donating and electron-accepting groups enhances intramolecular charge transfer and NLO response. frontiersin.org | This compound possesses a hydroxyl (donor) and a nitrile (acceptor) group. |

Biological Activities and Structure Activity Relationship Sar Studies of 4 Hydroxy 2 Methylbenzonitrile Derivatives

Antimicrobial Efficacy and Mechanisms

The antimicrobial properties of 4-hydroxy-2-methylbenzonitrile derivatives have been evaluated against a variety of pathogenic microorganisms, including both bacteria and fungi.

Antibacterial Activity

Studies have shown that modifications to the basic structure of this compound can lead to derivatives with significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

For instance, a study on thymol (B1683141) derivatives, which share structural similarities, revealed that compound 3i (ethyl 4-(4-hydroxy-5-isopropyl-2-methylphenyl)-2-imino-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate) demonstrated notable activity against Pseudomonas aeruginosa (a Gram-negative bacterium) and methicillin-resistant Staphylococcus aureus (MRSA, a Gram-positive bacterium). frontiersin.org The minimum inhibitory concentration (MIC) values were 12.5 µM and 50.0 µM, respectively. frontiersin.org This suggests that the dihydropyrimidinone moiety plays a crucial role in the antibacterial action. frontiersin.org

Furthermore, research into spiro-4H-pyran derivatives indicated that compound 5d , a cytosine derivative, was particularly effective against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes, with MICs of 32 and 64 µg/mL, respectively. nih.gov However, it showed no activity against the tested Gram-negative bacteria. nih.gov In another study, novel 5,7-diisoprenyloxyflavone derivatives were synthesized and tested. scielo.br Several of these compounds, including 4c, 4g, 4i, 4j, 4k, 4l, 4n, 4q, and 4t , showed potent activity against S. aureus and S. mutans with MIC values ranging from 4.0-20 μM. scielo.br Notably, compound 4k was the most active against multidrug-resistant clinical isolates. scielo.br

The introduction of a 1,2,4-triazole (B32235) ring conjugated with an indole (B1671886) moiety has also been explored. mdpi.com These hybrid compounds demonstrated that a free N-H group in the indole ring was important for activity against Gram-negative bacteria like K. pneumoniae, E. coli, and P. aeruginosa. mdpi.com Interestingly, Gram-positive bacteria were generally less susceptible to these derivatives. mdpi.com

Table 1: Antibacterial Activity of this compound Derivatives and Related Compounds

| Compound | Test Organism | Activity (MIC) | Source |

|---|---|---|---|

| Compound 3i | P. aeruginosa | 12.5 µM | frontiersin.org |

| Compound 3i | MRSA | 50.0 µM | frontiersin.org |

| Compound 5d | S. aureus (clinical isolate) | 32 µg/mL | nih.gov |

| Compound 5d | S. pyogenes (clinical isolate) | 64 µg/mL | nih.gov |

| Compounds 4c, 4g, 4i, 4j, 4k, 4l, 4n, 4q, 4t | S. aureus, S. mutans | 4.0-20 µM | scielo.br |

Antifungal Activity

Derivatives of this compound have also been investigated for their effectiveness against various fungal pathogens. For example, some benzamidine (B55565) derivatives incorporating a 1,2,3-triazole moiety have shown promising in vivo antifungal activity against Botrytis cinerea and Colletotrichum lagenarium. nih.gov Compounds 4b , 4e , 17a , and 15b were found to be more effective against B. cinerea than the commercial fungicide carbendazim, with efficacy rates of 60%, 56%, 75%, and 68%, respectively. nih.gov

In a different study, indole-1,2,4-triazole conjugates were synthesized and evaluated. mdpi.com Many of these compounds, particularly 6a-g which have an N-phenyl substituent, showed potent activity against Candida albicans. mdpi.com Compound 6f , with a 3,4-dichlorobenzyl group, was especially active with a MIC value of 2 µg/mL, which is comparable to the reference drug fluconazole (B54011). mdpi.com The study also noted that these derivatives generally exhibited stronger antifungal than antibacterial activity. mdpi.com

Vanillin derivatives, which are structurally related, have also demonstrated antifungal properties. jddtonline.info Specifically, chalcone (B49325) derivatives 6 and 7 showed potent activity against dermatophytes like Trichophyton rubrum. jddtonline.info This activity was attributed to the electron-withdrawing nature of the substituted chalcone. jddtonline.info

Table 2: Antifungal Activity of this compound Derivatives and Related Compounds

| Compound | Test Organism | Activity (Efficacy/MIC) | Source |

|---|---|---|---|

| Compound 4b | B. cinerea | 60% efficacy | nih.gov |

| Compound 4e | B. cinerea | 56% efficacy | nih.gov |

| Compound 17a | B. cinerea | 75% efficacy | nih.gov |

| Compound 15b | B. cinerea | 68% efficacy | nih.gov |

| Compound 6f | C. albicans | 2 µg/mL (MIC) | mdpi.com |

| Compounds 6a-g | C. albicans | MIC equal to fluconazole (250 µg/mL) | mdpi.com |

Molecular Mechanisms of Action in Microbial Inhibition

The antimicrobial effects of this compound derivatives are believed to stem from various mechanisms that disrupt essential cellular processes in microorganisms. A primary mechanism for many phenolic compounds is the disruption of the bacterial membrane, which leads to increased permeability, leakage of intracellular components, and ultimately cell death. mdpi.com

The presence of a hydroxyl group, as seen in thymol and its derivatives, is a significant contributor to antibacterial effects. frontiersin.org For some derivatives, the mechanism may involve interaction with specific enzymes or receptors within the microbial cell. The fluorine atom in certain analogs can enhance binding affinity and selectivity for molecular targets, while the hydroxyl and nitrile groups can form hydrogen bonds and other interactions.

In the case of antimicrobial peptides (AMPs), which serve as a model for understanding antimicrobial action, resistance mechanisms in bacteria include proteolytic degradation, extracellular trapping, and modifications of the bacterial cell wall and membrane. nih.gov This highlights the importance of the microbial cell envelope as a primary target. The mechanism of action for many antimicrobials involves targeting bacterial membranes, leading to cell lysis. nih.govnih.gov

Anticancer Potential

In addition to their antimicrobial properties, derivatives of this compound have shown promise as anticancer agents.

Cytotoxicity against Various Cancer Cell Lines

Structural analogs of this compound have been evaluated for their cytotoxic effects against a range of cancer cell lines. For instance, certain benzonitrile (B105546) derivatives have demonstrated significant cytotoxicity against melanoma cells. Research on aurone (B1235358) derivatives, which share some structural features, found that compounds 3e ((Z)-2-(4-methylbenzylidene)benzofuran-3(2H)-one) and 3f ((Z)-2-(4-chlorobenzylidene)benzofuran-3(2H)-one) were potent inhibitors of the breast cancer cell lines MDA-MB-231 and MCF-7. banglajol.info

Similarly, a study on 1,2,3-triazole derivatives revealed that compounds IVb , IVc , and IVd were effective against MDA-MB-231 and HeLa cell lines, while compounds 1a and 1e were most potent against the MCF-7 cell line with IC50 values of 1.82 and 1.90 µM, respectively. niscpr.res.in Another study on 2,5-diketopiperazine derivatives found that compound 11 displayed good inhibitory activities toward both A549 (lung cancer) and HeLa (cervical cancer) cells, with IC50 values of 1.2 µM and 0.7 µM, respectively. researchgate.net

Table 3: Cytotoxicity of this compound Derivatives and Related Compounds

| Compound | Cancer Cell Line | Activity (IC50/GI50) | Source |

|---|---|---|---|

| Compound 1a | MCF-7 | 1.82 µM | niscpr.res.in |

| Compound 1e | MCF-7 | 1.90 µM | niscpr.res.in |

| Compound 11 | A549 | 1.2 µM | researchgate.net |

| Compound 11 | HeLa | 0.7 µM | researchgate.net |

| Compound 8 | Leukemia MV4-11 | 44 nM (LD50) | nih.gov |

| Compound 12 | Leukemia MV4-11 | 47 nM (LD50) | nih.gov |

| Compound 29 | Leukemia MV4-11 | 18 nM (LD50) | nih.gov |

Apoptosis Induction and Cell Cycle Modulation

The anticancer activity of these derivatives is often linked to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle in cancer cells.

Studies on benzonitrile derivatives have suggested that their antitumor effects can be mediated through the induction of apoptosis. For example, certain derivatives were found to induce apoptosis in B16F10 melanoma cells, a process involving mitochondrial dysfunction and the activation of caspases. Research on aurone derivatives 3e and 3f showed that they induced a potent apoptotic effect in MCF-7 cancer cells, characterized by chromatin condensation and the formation of apoptotic bodies. banglajol.info These compounds also caused a loss in mitochondrial membrane potential. banglajol.info

In terms of cell cycle modulation, these aurone derivatives were found to cause a time-dependent arrest at the G0/G1 phase of the cell cycle. banglajol.info Similarly, the 2,5-diketopiperazine derivative 11 was shown to block cell cycle progression in the G2/M phase in both A549 and HeLa cells at a concentration of 1.0 µM. researchgate.net An inhibitor of the epidermal growth factor receptor (EGFR), CP-358,774, was also found to block cell cycle progression at the G1 phase and trigger apoptosis in DiFi human colon tumor cells. nih.gov

Exploration of Molecular Targets and Signaling Pathways

Derivatives of this compound have been investigated for their interactions with various molecular targets, leading to the modulation of key signaling pathways involved in cancer and immune responses. A significant area of research has focused on their role as antagonists of adenosine (B11128) receptors, particularly the A2A and A2B receptors (A2AR and A2BR). nih.govbiorxiv.org These receptors are G-protein coupled receptors that, upon activation by adenosine, trigger the production of cyclic AMP (cAMP). nih.govbiorxiv.org Elevated intracellular cAMP levels in immune cells like T cells can lead to anergy, characterized by reduced proliferation, maturation, and cytokine production, ultimately suppressing the immune response against tumors. nih.gov

The CD39/CD73/adenosine axis is a critical pathway in the tumor microenvironment (TME) that leads to high concentrations of adenosine, contributing to immune evasion. biorxiv.org By blocking A2AR and A2BR, this compound derivatives can counteract this immunosuppressive effect. nih.govbiorxiv.org For instance, the dual A2A/A2B AR antagonist AB928, which contains a methylbenzonitrile moiety, has shown promise in cancer immunotherapy and has advanced to clinical trials. nih.govbiorxiv.org The methylbenzonitrile group in these antagonists is often crucial for their binding affinity and efficacy. biorxiv.org

Molecular docking studies have provided insights into the interaction of these derivatives with their targets. For example, the interaction of antagonists with A2AR often involves π–π stacking with amino acid residues like Phe168 and the formation of hydrogen bonds with residues such as Asn253, which enhances binding affinity. nih.gov

Another explored molecular target is the alternative oxidase (AOX) found in some parasites and fungi. acs.orgnih.gov This enzyme is part of an alternative respiratory pathway that is insensitive to classical respiratory inhibitors. nih.gov Derivatives of this compound have been designed and synthesized to inhibit trypanosome alternative oxidase (TAO), highlighting the potential of this scaffold in developing antiparasitic agents. acs.org

Furthermore, some benzonitrile derivatives have been studied as inhibitors of focal adhesion kinase (FAK), a non-receptor protein tyrosine kinase involved in cell signaling pathways that regulate cell adhesion, migration, and survival. lupinepublishers.comresearchgate.netderpharmachemica.com Inhibition of FAK is a potential strategy for cancer therapy. lupinepublishers.comresearchgate.netderpharmachemica.com

The signaling pathways modulated by these compounds are diverse. In the context of adenosine receptor antagonism, the primary pathway affected is the cAMP-dependent pathway, leading to the activation of T cells and other immune cells. nih.gov For AOX inhibitors, the target is the mitochondrial respiratory chain, affecting the parasite's energy metabolism. acs.orgnih.gov

Enzyme Modulatory Activities

Derivatives of this compound have demonstrated significant modulatory activity against several enzymes, most notably adenosine receptors and alternative oxidase.

Adenosine Receptors: A series of triazole-pyrimidine-methylbenzonitrile derivatives have been synthesized and evaluated as dual antagonists for the A2A and A2B adenosine receptors. nih.gov These compounds have shown potent inhibitory activities in in-vitro cAMP assays. nih.gov For instance, compound 7i from a study exhibited an IC50 value of 14.12 nM against A2B AR, which was better than the reference compound AB928. nih.gov The inhibitory activity of these compounds on A2AR was also significant, with some approaching the potency of AB928. nih.gov The development of dual A2A/A2B AR antagonists is considered advantageous as A2BR also plays a crucial role in adenosine-mediated signal transduction, particularly in myeloid cells. nih.gov

Table 1: Inhibitory Activities of Selected Triazole-pyrimidine-methylbenzonitrile Derivatives against Adenosine Receptors

| Compound | A2A AR IC50 (nM) | A2B AR IC50 (nM) |

|---|---|---|

| 7f | 158.0 | - |

| 7i | 63.55 | 14.12 |

| AB928 | 25.23 | - |

Data sourced from competitive binding experiments and cAMP assays. nih.gov

Alternative Oxidase (AOX): this compound derivatives have also been explored as inhibitors of the alternative oxidase (AOX), a key enzyme in the respiratory chain of certain pathogens like trypanosomes. acs.org The inhibition of Trypanosome Alternative Oxidase (TAO) is a promising strategy for developing new treatments for diseases caused by these parasites. acs.org Structure-activity relationship (SAR) studies have revealed that a lipophilic tail is often required for potent inhibition of TAO. acs.org For example, analogues with reduced carbon chain lengths in the lipophilic tail showed a decrease in enzymatic inhibition. acs.org

Table 2: Inhibition of Trypanosome Alternative Oxidase (TAO) by this compound Analogues

| Compound | TAO Inhibition (IC50) |

|---|---|

| Analogue with reduced carbon chain (C3 or below) | Notable decrease in inhibition |

General finding from a study on TAO inhibitors. acs.org

Molecular docking and structural studies have been instrumental in elucidating the binding modes of this compound derivatives with their target enzymes.

Alternative Oxidase: In the case of TAO inhibitors, the pharmacophore often consists of a core that interacts with the diiron catalytic center of the enzyme. acs.org The SAR studies have indicated that hydrogen-bonding donors are important for direct interaction with the enzyme. acs.org The lipophilic tail of the inhibitors is also crucial, suggesting that it interacts with a hydrophobic region of the enzyme or facilitates membrane transport to the active site. acs.org

Focal Adhesion Kinase (FAK): For benzonitrile derivatives targeting FAK, docking studies have helped to understand the structure-activity relationship. lupinepublishers.comresearchgate.net The interactions typically involve hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of the kinase domain. lupinepublishers.com

Inhibition/Activation of Specific Enzymes (e.g., Adenosine Receptors, Alternative Oxidase)

Immunomodulatory Effects

Derivatives of this compound, particularly those acting as adenosine receptor antagonists, exhibit significant immunomodulatory effects. nih.gov The accumulation of adenosine in the tumor microenvironment is a key mechanism of immune suppression. biorxiv.org By blocking the A2A and A2B adenosine receptors on immune cells, these compounds can reverse this immunosuppression. nih.govbiorxiv.org

The antagonism of A2AR and A2BR leads to a decrease in intracellular cAMP levels in T cells. nih.gov This reduction in cAMP signaling results in:

Increased T cell proliferation and maturation. nih.gov

Enhanced production of cytokines, such as IL-2. nih.gov

Improved tumor-killing activity of cytotoxic T lymphocytes. nih.gov

For example, compound 7i , a dual A2A/A2B AR antagonist, demonstrated higher potency in stimulating IL-2 production compared to the reference compound AB928, indicating its strong immunomodulatory potential. nih.gov These findings highlight the therapeutic promise of this compound derivatives in cancer immunotherapy by reactivating the anti-tumor immune response. nih.govbiorxiv.org It is important to note that while the focus here is on benzonitrile derivatives, a related compound, 4-hydroxynonenal (B163490) (4-HNE), a product of lipid peroxidation, has also been shown to have complex, dose-dependent immunomodulatory effects by interacting with various signaling pathways like NF-κB and Nrf2. nih.gov

Bioisosteric Replacements and Their Impact on Biological Activity

Bioisosteric replacement is a common strategy in medicinal chemistry to optimize the properties of a lead compound. In the context of this compound derivatives, this approach has been used to modulate biological activity, selectivity, and pharmacokinetic properties.

One notable example is in the development of dual A2A/A2B AR antagonists. nih.gov In a series of triazole-pyrimidine-methylbenzonitrile compounds, the quinoline (B57606) moiety was introduced as a bioisostere. nih.gov The rationale was that both methylbenzonitrile and quinoline structures were identified as advantageous scaffolds for potent dual A2A/A2B AR antagonism. nih.gov The replacement of a furan (B31954) fragment with the methylbenzonitrile in the structure of AB928 was a key modification that led to similar potencies against both A2A and A2B receptors. nih.gov

Furthermore, the replacement of a triazole moiety in AB928 with a pyridinone ring resulted in a compound (2-118 ) that retained comparable antagonism towards A2AR but had greatly compromised activity on A2BR, demonstrating how a subtle bioisosteric change can significantly impact receptor selectivity. biorxiv.orgresearchgate.net

In another context, the 4-hydroxy-1,2,3-triazole scaffold has been explored as a bioisosteric replacement for the carboxylic acid group in various drug design applications. rsc.org This highlights the versatility of applying bioisosteric principles to different parts of a molecule to fine-tune its biological profile. rsc.org

Comparative Biological Profiling of Isomers and Analogues

The comparative biological profiling of isomers and analogues of this compound is crucial for understanding structure-activity relationships and for the rational design of more potent and selective compounds.

In the development of inhibitors for Trypanosome Alternative Oxidase (TAO), a comparative study of analogues with varying lipophilic tail lengths was conducted. acs.org It was observed that analogues with reduced carbon chain lengths (C3 or below) showed a significant decrease in enzymatic inhibition, and there was a more evident drop in efficacy against the growth of T. b. brucei as the chain length and lipophilicity decreased. acs.org This suggests a strong correlation between the lipophilicity of the tail and both biochemical and cellular potency. acs.org Conversely, introducing polarity at the terminal end of the chain in some analogues resulted in no measurable inhibition of T. b. brucei growth, further emphasizing the importance of the lipophilic tail for potent TAO inhibition. acs.org

For dual A2A/A2B AR antagonists, a comparison between compound 7i (containing a quinoline moiety) and its analogues revealed important SAR insights. nih.gov For instance, replacing the quinoline with a benzene (B151609) ring led to a decrease in activity at lower concentrations. nih.gov Similarly, replacing the Ar² fragment with other structures significantly decreased the activity against A2BR. nih.gov A direct comparison between the dual antagonist AB928 and its close analogue 2-118 , where the triazole ring is replaced by a pyridinone ring, showed that while both have similar binding modes and antagonism at the A2AR, the activity of 2-118 at the A2BR was significantly lower. biorxiv.orgresearchgate.net This highlights how small structural changes can dramatically alter the selectivity profile of a compound.

Advanced Applications of 4 Hydroxy 2 Methylbenzonitrile in Diverse Scientific Disciplines

Pharmaceutical and Drug Discovery Applications

The utility of 4-hydroxy-2-methylbenzonitrile in the medical field is significant, primarily as a foundational element in the synthesis of new drugs and as a structural motif for creating innovative therapeutic agents.

An intermediate in the pharmaceutical industry is a chemical compound that is a stepping-stone in the synthesis of the final active pharmaceutical ingredient (API). dapinpharma.com The structural characteristics of this compound make it an important intermediate in the production of certain APIs.

Another application is in the synthesis of Cenerimod, a selective sphingosine-1-phosphate (S1P) receptor 1 modulator being investigated for autoimmune diseases like systemic lupus erythematosus. researchgate.net The related compound, 3-ethyl-4-hydroxy-5-methylbenzonitrile, serves as a critical intermediate for this drug, underscoring the importance of this class of substituted benzonitriles in medicinal chemistry. researchgate.net

The table below summarizes key APIs where this compound or its close derivatives act as intermediates.

| Active Pharmaceutical Ingredient (API) | Therapeutic Area | Role of Benzonitrile (B105546) Derivative |

| Lesinurad | Gout | Precursor in multi-step synthesis. researchgate.netrsc.org |

| Cenerimod | Autoimmune Diseases | 3-ethyl-4-hydroxy-5-methylbenzonitrile is a key building block. researchgate.net |

This table is based on available research and may not be exhaustive.

In drug discovery, a "scaffold" refers to the core chemical structure of a molecule that is systematically modified to create a library of related compounds for biological testing. The this compound framework is an attractive scaffold for developing new therapeutic agents.

Its derivatives are being explored for various medicinal applications. For instance, substituted benzonitriles are used in the development of inhibitors for enzymes like the trypanosome alternative oxidase, which is a target for treating African trypanosomiasis. acs.org The benzonitrile moiety can also be found in the structure of compounds designed as isoindolinone-based inhibitors of the MDM2-p53 interaction, a key target in cancer therapy. google.com Furthermore, pyrimidine-2,4-diamine derivatives, which can incorporate substituted phenolic structures, are being investigated for their potential as cancer treatments. google.com

Research has also shown that benzoxaboroles, which can be synthesized from benzonitrile precursors, are a class of compounds with significant biological activity and are used in the development of new therapeutic agents. acs.org The versatility of the this compound scaffold allows for the synthesis of a wide range of derivatives with potential therapeutic value.

A prodrug is an inactive or less active medication that is metabolized in the body to produce the active drug. researchgate.net This approach is often used to improve properties such as solubility, permeability, and targeted delivery. mdpi.com The hydroxyl group of this compound is a key functional group that can be modified to create prodrugs. researchgate.net

For example, the hydroxyl group can be converted into an ester, which can then be cleaved by enzymes in the body to release the active drug. This strategy is widely used in prodrug design to enhance the oral bioavailability of drugs. Amino acids are often used as promoieties in prodrug design to improve the transport and delivery of drugs to target organs. mdpi.com Valine ester prodrugs, for instance, have been successfully used to improve the oral bioavailability of nucleoside analogs. mdpi.com While direct examples of this compound in marketed prodrugs are not prominent, its structural motifs are relevant to the principles of prodrug design, particularly those involving phenolic hydroxyl groups. researchgate.net

Scaffolds for Novel Therapeutic Agent Development

Agrochemical Sector

In agriculture, this compound and its derivatives are valuable as precursors for a range of crop protection products.

The chemical structure of this compound makes it a useful starting material for the synthesis of more complex molecules with herbicidal or pesticidal activity. The nitrile group, in particular, is a common feature in many agrochemicals.

Benzonitrile derivatives are used in the synthesis of various pesticides. For example, [Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate is an intermediate in the synthesis of pyrethroid insecticides. evitachem.com Substituted benzonitriles are also used to create novel fungicides. Research has shown that benzamidine (B55565) derivatives containing 1,2,3-triazole moieties, synthesized from benzonitrile precursors, exhibit fungicidal activity. researchgate.net Furthermore, substituted tolyl fungicides containing a benzonitrile group have been developed for controlling plant diseases. google.com

The development of new agrochemicals is crucial for increasing crop yields and ensuring food security. dokumen.pub this compound and related compounds serve as important building blocks in the discovery and synthesis of these next-generation crop protection agents.

Sustainable crop protection aims to reduce the environmental impact of agriculture while maintaining or increasing productivity. The use of precisely designed agrochemicals, synthesized from precursors like this compound, can contribute to these goals.

Precursor for Advanced Herbicides and Pesticides

Materials Science and Engineering

The distinct functional groups of this compound make it a valuable precursor for developing advanced materials. The hydroxyl group offers a reactive site for esterification or etherification, allowing it to be integrated into polymer chains, while the nitrile group and the aromatic ring contribute to the thermal stability and electronic properties of the resulting materials.

Building Blocks for Functional Polymers and Specialty Coatings

While direct research on this compound for polymerization is specific, the utility of its structural analogues is well-documented, suggesting its potential. For instance, related hydroxybenzonitrile derivatives are utilized in the production of high-performance polymers and advanced materials. The incorporation of such benzonitrile structures into polymer backbones can significantly enhance key physical properties. For example, 3-Methoxy-4-methylbenzonitrile, a closely related compound, is used to develop specialty polymers and resins with improved thermal stability and chemical resistance, making them suitable for demanding applications in electronics and protective coatings. The hydroxyl group on this compound provides a convenient point for polymerization, while the nitrile and methyl groups can fine-tune the final polymer's characteristics, such as solubility and mechanical strength. This makes it a candidate for creating materials like fire-retardant coatings and other specialty polymers where durability is paramount. njreborn.com

Table 1: Potential Property Enhancements in Polymers Incorporating Benzonitrile Moieties

| Property | Enhancement | Potential Application Area |

|---|---|---|

| Thermal Stability | Increased | Electronics, Aerospace Components |

| Chemical Resistance | Improved | Protective Coatings, Chemical Linings |

| Mechanical Strength | Modified | Advanced Composites |

| Adhesion | Enhanced | Specialty Adhesives |

This table is based on documented enhancements from related benzonitrile compounds like 3-Methoxy-4-methylbenzonitrile.

Applications in Organic Electronics and Optoelectronic Devices

The field of organic electronics has seen significant advancements through the use of tailored organic molecules. Benzonitrile derivatives are of particular interest due to their electronic properties. Derivatives of this compound have demonstrated considerable potential in this area. For example, 4-Fluoro-2-methylbenzonitrile (B118529) is a key building block for synthesizing emitters that exhibit thermally activated delayed fluorescence (TADF). ossila.com These TADF materials enable the fabrication of highly efficient Organic Light-Emitting Diodes (OLEDs) by harvesting both singlet and triplet excitons, achieving exceptional efficiency and brightness. ossila.comambeed.com

In one study, an emitter synthesized from 4-fluoro-2-methylbenzonitrile and bicarbazole was used to create an OLED that showed remarkable performance. ossila.com Similarly, 4-bromo-2-methylbenzonitrile (B1267194) has been grown into single crystals for use in nonlinear optical (NLO) applications, which are crucial for frequency conversion in optoelectronic devices. preprints.org The presence of the electron-withdrawing nitrile group and an electron-donating group (like hydroxyl or its derivatives) on the benzene (B151609) ring creates a donor-π-acceptor system, which is fundamental for many optoelectronic applications. preprints.org These findings strongly suggest that this compound could serve as a valuable precursor for novel OLED emitters, NLO materials, and other organic electronic components. ossila.com

Table 2: Performance of an OLED Device Using an Emitter Derived from 4-Fluoro-2-methylbenzonitrile ossila.com

| Performance Metric | Value |

|---|---|

| Current Efficiency | 34.5 cd/A |

| Power Efficiency | 29.9 lm/W |

| External Quantum Efficiency (EQE) | 10.8% |

| Emitter Decomposition Temperature | 447 °C |

Integration into Nanomaterials and Microelectromechanical Systems (MEMS)

The functional handles on this compound make it suitable for surface modification and integration into nanomaterials. Related benzonitrile compounds have been successfully used to functionalize nanomaterials, enhancing their properties and expanding their applications. For instance, 4-(Aminomethyl)benzonitrile has been employed to modify the surface of nanocapsules to improve drug-loading capacity and to intercalate with layered materials to produce exfoliated nanosheets for catalysis and sensors.

Furthermore, nitrile-functionalized ligands have been used to create silver(I) N-heterocyclic carbene complexes. researchgate.net These complexes can be considered advanced functional materials with potential applications in antimicrobial surfaces and catalysis. researchgate.net While direct applications of this compound in Microelectromechanical Systems (MEMS) are not widely reported, its derivatives are used in processes like two-photon induced polymerization for fabricating 3D microstructures. This indicates a potential for its use in advanced manufacturing and the functionalization of micro-scale devices.

Dyes, Pigments, and Imaging Agents

Benzonitrile derivatives are important intermediates in the synthesis of a wide variety of dyes and pigments. ujconline.netdataintelo.com The electron-withdrawing nature of the nitrile group plays a crucial role in the chromophore system of many dye molecules, influencing their color and photophysical properties. 2-Hydroxybenzonitrile is noted as an essential intermediate in the synthesis of dyes for textiles, plastics, and coatings. dataintelo.com

The structure of this compound is well-suited for this purpose. It can act as a coupling component or be modified to form a diazonium salt in the synthesis of azo dyes, which constitute the largest class of commercial colorants. researchgate.net Furthermore, the cyanophenyl moiety is a key feature in fluorescent probes. For example, a pyrene-based analogue of 4-(N,N-dimethylamino)benzonitrile (DMABN) was synthesized to study intramolecular charge transfer, a key process in many fluorescent sensors. acs.org The hydroxyl group on this compound offers a site for attaching the molecule to biological targets, suggesting its potential as a building block for targeted imaging agents, such as those used in Positron Emission Tomography (PET), after appropriate functionalization. acs.org

Chemical Intermediates for Fine Chemicals Synthesis

One of the most significant applications of this compound is its role as a versatile chemical intermediate. Nitriles are widely used as precursors for a range of functional groups, including amines, amides, and carboxylic acids, making them foundational materials in the synthesis of fine chemicals such as pharmaceuticals and agrochemicals. ujconline.net

The synthesis of this compound itself has been documented, for example, through the hydroxylation of corresponding aryl sulfonium (B1226848) salts or via the demethylation of 4-methoxy-2-methyl-benzonitrile. mdpi.comambeed.com Its utility as a building block is demonstrated by the use of structurally similar compounds in major synthetic pathways. For instance, 4-Acetyl-2-methylbenzonitrile is a critical intermediate in the production of the veterinary insecticide fluralaner. google.com Likewise, 5-Amino-2-methylbenzonitrile serves as a starting material for creating other functionalized benzonitriles. sigmaaldrich.com The presence of multiple reaction sites on this compound allows for regioselective modifications, enabling the construction of complex molecular architectures for a variety of high-value chemical products. nih.gov

Future Perspectives and Emerging Research Directions for 4 Hydroxy 2 Methylbenzonitrile

Innovations in Green and Sustainable Synthetic Routes

The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes, and the synthesis of 4-Hydroxy-2-methylbenzonitrile and its analogs is no exception. Future research is focused on developing methods that minimize environmental impact, reduce waste, and avoid the use of hazardous materials.

Key innovations in this area include:

Mild Hydroxylation Techniques: A method for the synthesis of this compound itself involves the hydroxylation of aryl sulfonium (B1226848) salts under mild reaction conditions, offering an alternative to harsher traditional methods. mdpi.com

Improved Process Mass Intensity (PMI): For structurally related compounds like 3-ethyl-4-hydroxy-5-methylbenzonitrile, second-generation synthetic routes have been developed that drastically improve green chemistry metrics. These improved routes avoid hazardous cyanation steps, eliminate undesirable solvents like DMF, simplify product isolation, and significantly reduce the PMI from 210 to 81, indicating a massive reduction in waste per kilogram of product.

Catalytic and Solvent-Free Conditions: The principles of green chemistry are also being applied to the synthesis of derivatives. For example, the use of glycerol (B35011) as a biodegradable solvent and the development of solvent-free reactions using nano-catalysts are promising avenues for producing related heterocyclic compounds. mdpi.com

| Synthetic Approach | Key Features & Advantages | Relevant Compound Class | Reference |

| Aqueous One-Pot Conversion | Uses water and formic acid, minimizing harmful organic solvents. | Aryl Nitriles | nih.gov |

| Mild Hydroxylation | Hydroxylation of aryl sulfonium salts under gentle conditions. | This compound | mdpi.com |

| 2nd Gen. High-Efficiency Route | Avoids hazardous reagents (e.g., KCN), eliminates DMF, reduces Process Mass Intensity (PMI). | Substituted Hydroxybenzonitriles | |

| Nano-Catalysis | Employs reusable nano-catalysts under solvent-free conditions. | Benzothiazole Derivatives | mdpi.com |

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To explore the vast chemical space around the this compound core, researchers are increasingly relying on high-throughput screening (HTS) and combinatorial chemistry. These technologies enable the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of new molecules with desired properties.

Future directions in this domain involve: